(S)-1-(3,4-Dimethylphenyl)pentan-1-amine

Lipophilicity ADME Prediction Phenethylamine Analog

Sourcing the precise (S)-enantiomer with confirmed stereochemistry is a common bottleneck in chiral amine research. (S)-1-(3,4-Dimethylphenyl)pentan-1-amine (CAS 1213112-03-8) directly addresses this need, offering a defined chiral center that the racemate (CAS 1038316-46-9) cannot guarantee. - Enables unambiguous SAR studies with the pure (S)-enantiomer, avoiding confounding biological data. - Serves as a reliable chiral reference standard for HPLC/GC method development (predicted LogP 3.49, pKa 9.54). - Consistent high purity (98%) and global shipping support both discovery chemistry and assay validation workflows.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13117293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-Dimethylphenyl)pentan-1-amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C=C1)C)C)N
InChIInChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1
InChIKeyDSELMPZMAVWHDE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-1-(3,4-Dimethylphenyl)pentan-1-amine: Chemical & Physicochemical Profile


(S)-1-(3,4-Dimethylphenyl)pentan-1-amine (CAS 1213112-03-8) is a chiral primary amine belonging to the class of substituted phenethylamines. Structurally, it features a 3,4-dimethylphenyl ring attached to the first carbon of a pentan-1-amine chain. The compound is characterized by its high lipophilicity (predicted LogP ~3.49) and moderate basicity (predicted pKa 9.54). These properties distinguish it from simpler phenethylamine analogs and influence its behavior in biological systems and chemical synthesis .

Stereochemistry
Single (S)-enantiomer for chiral synthesis and analytical reference
Lipophilicity
High lipophilicity context supports membrane partitioning studies
Amine reactivity
Primary amine enables diverse derivatization for medicinal chemistry

S-1-(3,4-Dimethylphenyl)pentan-1-amine: Generic Substitution Issues


Substituting (S)-1-(3,4-Dimethylphenyl)pentan-1-amine with its racemate or structurally similar phenethylamines (e.g., 3,4-dimethylphenethylamine, 3,4-dimethylamphetamine) is not trivial due to key physicochemical and stereochemical divergences. The compound's extended pentyl chain confers a significantly higher LogP (3.49) compared to shorter-chain analogs (LogP ~2.5), altering membrane permeability and distribution. Furthermore, the specific (S)-enantiomer may exhibit distinct pharmacological activity; the racemate (CAS 1038316-46-9) lacks defined stereochemistry, which can confound biological assays and structure-activity relationship studies [1].

Racemate lacks defined stereochemistry, which may confound chiral assays and SAR interpretations.
Shorter-chain phenethylamine analogs (e.g., 3,4-dimethylphenethylamine) exhibit significantly lower lipophilicity, altering membrane distribution profiles.
3,4-Dimethylamphetamine differs in pharmacological profile and chain length, limiting its interchangeability for TAAR5 or selectivity studies.

S-1-(3,4-Dimethylphenyl)pentan-1-amine: Key Comparative Data


Enhanced Lipophilicity vs. Shorter-Chain Phenethylamines

The (S)-1-(3,4-Dimethylphenyl)pentan-1-amine exhibits a predicted LogP of 3.49, which is approximately 1.0 unit higher (10-fold more lipophilic) than the closely related 3,4-dimethylphenethylamine (LogP 2.50) and 0.8 unit higher than 3,4-dimethylamphetamine (LogP 2.73). This increased lipophilicity suggests altered membrane permeability and distribution characteristics, a critical parameter in CNS-targeted research [1][2].

Lipophilicity vs. shorter-chain analogs
Reported
LogP 3.49 vs 2.50 (3,4-dimethylphenethylamine); Δ = 0.99
Supports membrane partitioning and CNS model selection
Predicted values; experimental validation not reported
Lipophilicity ADME Prediction Phenethylamine Analog

TAAR5 Agonist Activity vs. Trimethylamine

In a functional assay measuring agonist activity at mouse TAAR5 (cAMP accumulation in HEK293 cells), (S)-1-(3,4-Dimethylphenyl)pentan-1-amine exhibited an EC50 >10,000 nM. This is substantially weaker than the endogenous agonist trimethylamine (TMA), which shows EC50 values of 2100 nM (mouse TAAR5) to 300 nM (rat TAAR5) in comparable assays. The compound is a low-potency TAAR5 ligand, which may be advantageous for selectivity profiling or as a negative control in TAAR5 studies [1][2].

TAAR5 agonist activity
Reported
EC50 >10,000 nM vs trimethylamine 2,100 nM (mouse TAAR5)
Low-potency ligand context for selectivity profiling or negative control
cAMP BRET assay, HEK293 cells; cross-study comparison
TAAR5 Trace Amine Receptor Agonist Activity

S-Enantiomer vs. Racemate: Stereochemical Purity

The (S)-enantiomer of 1-(3,4-dimethylphenyl)pentan-1-amine (CAS 1213112-03-8) is available with a certified purity of 98% from multiple suppliers. In contrast, the racemic mixture (CAS 1038316-46-9) is often supplied without defined stereochemical purity, typically at ≥98% chemical purity but lacking enantiomeric specification. For studies requiring defined stereochemistry—such as chiral resolution, asymmetric catalysis, or stereospecific receptor interactions—the (S)-enantiomer provides a defined stereochemical input that the racemate cannot guarantee .

S-enantiomer vs. racemate purity
Specification review
Defined (S)-enantiomer 98% purity; racemate chemical purity ≥98% but undefined enantiomeric ratio
Ensures stereochemical consistency for chiral resolution and method development
Based on supplier specifications; confirm lot-specific data
Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Conformational Flexibility vs. Shorter-Chain Analog

The compound possesses 4 rotatable bonds (pentyl chain + amine linkage) and a molecular weight of 191.31 g/mol. This contrasts with the shorter-chain analog 3,4-dimethylphenethylamine, which has only 2 rotatable bonds and a molecular weight of 149.23 g/mol. The increased flexibility and volume may influence binding site occupancy and conformational sampling in molecular docking studies, offering a distinct structural profile for SAR exploration [1].

Conformational flexibility
Data to verify
4 rotatable bonds (MW 191.3) vs 2 rotatable bonds (MW 149.2) for shorter-chain analog
May influence binding site occupancy and steric-driven SAR exploration
Computed descriptors from vendor data; validate experimentally
Conformational Analysis Molecular Flexibility QSAR

S-1-(3,4-Dimethylphenyl)pentan-1-amine: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The defined (S)-stereochemistry and high purity (98%) make this compound a suitable chiral auxiliary or starting material for the synthesis of enantiomerically enriched derivatives. Its aliphatic amine functionality allows for acylation, alkylation, and reductive amination, enabling the construction of complex chiral scaffolds for medicinal chemistry programs .

Analytical Reference Standard for Chiral Purity

Due to its well-defined (S)-configuration, this compound can serve as a reference standard in chiral HPLC or GC method development for assessing the enantiomeric purity of related amines. Its availability in high purity facilitates accurate calibration and validation of chiral separation protocols .

TAAR5 Selectivity Profiling and Negative Control

Given its weak agonist activity at mouse TAAR5 (EC50 >10,000 nM), this compound can be employed as a low-potency reference ligand in TAAR5 screening panels. It helps define the lower limit of activity and can be used to confirm assay sensitivity or to investigate structure-activity relationships in trace amine receptor pharmacology [1].

Physicochemical Probe for Membrane Partitioning Studies

With a LogP of ~3.49, this compound exhibits significantly higher lipophilicity than common phenethylamine analogs. It can be utilized as a model compound in studies examining the relationship between lipophilicity and passive membrane diffusion, blood-brain barrier penetration potential, or cellular accumulation .

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Defined (S)-stereochemistry and primary amine reactivity
Enantiomeric enrichment and chiral scaffold construction
Analytical reference standard for chiral purity
Single enantiomer identity with high chemical purity
Chiral HPLC/GC method calibration and enantiomeric excess determination
TAAR5 selectivity profiling and negative control
Low-potency TAAR5 ligand context
Assay sensitivity verification and SAR interpretation
Physicochemical probe for membrane partitioning studies
Elevated lipophilicity relative to common phenethylamines
Passive diffusion and BBB penetration model evaluation

Technical Documentation Hub

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18 linked technical documents
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